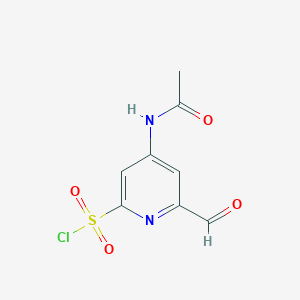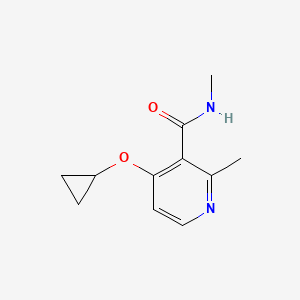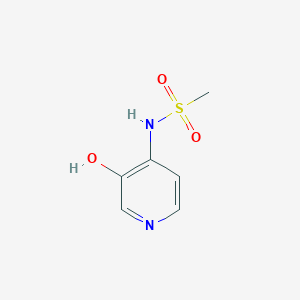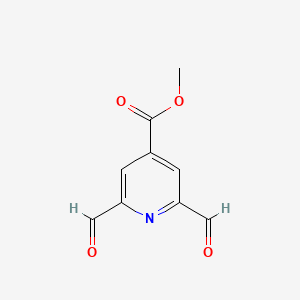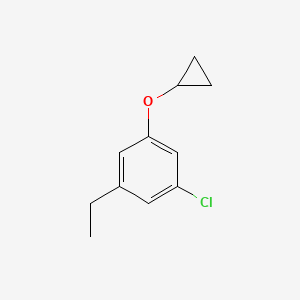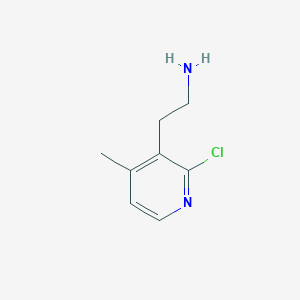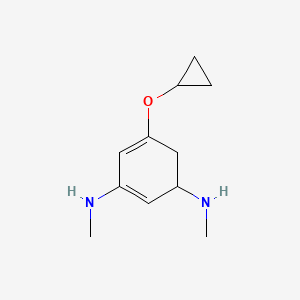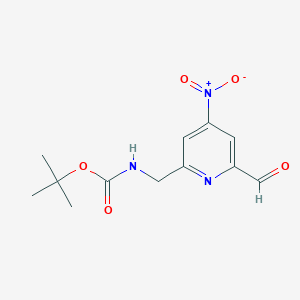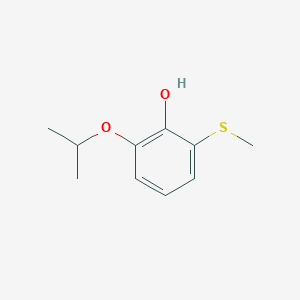
2-Isopropoxy-6-(methylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-6-(propan-2-yloxy)phenol is an organic compound characterized by the presence of a phenol group substituted with a methylsulfanyl group and a propan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-6-(propan-2-yloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, which is then subjected to a series of reactions to introduce the methylsulfanyl and propan-2-yloxy groups.
Methylsulfanyl Group Introduction: The phenol is reacted with a methylsulfanylating agent, such as methylthiol, under basic conditions to introduce the methylsulfanyl group.
Propan-2-yloxy Group Introduction: The intermediate product is then reacted with an alkylating agent, such as isopropyl bromide, in the presence of a base to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production of 2-(methylsulfanyl)-6-(propan-2-yloxy)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial methods include:
Batch Processing: This involves the stepwise addition of reagents and careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Processing: This method allows for the continuous production of the compound, which can be more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)-6-(propan-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The phenol group can be reduced to form a cyclohexanol derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-6-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-(methylsulfanyl)-6-(propan-2-yloxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methylsulfanyl and propan-2-yloxy groups can modulate the compound’s hydrophobicity and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfanyl)-4-(propan-2-yloxy)phenol: Similar structure but with different substitution pattern.
2-(Methylsulfanyl)-6-(ethoxy)phenol: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
2-(Methylsulfanyl)-6-(methoxy)phenol: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
Uniqueness
2-(Methylsulfanyl)-6-(propan-2-yloxy)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methylsulfanyl and propan-2-yloxy groups provides a distinct combination of properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C10H14O2S |
|---|---|
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
2-methylsulfanyl-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H14O2S/c1-7(2)12-8-5-4-6-9(13-3)10(8)11/h4-7,11H,1-3H3 |
Clave InChI |
ZUCUHLORLXCMPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CC=C1)SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


